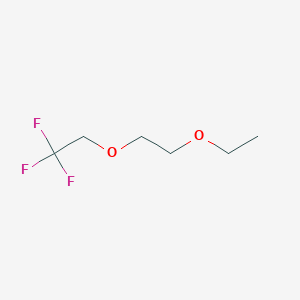
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane is an organic compound characterized by the presence of both trifluoroethoxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy or ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, nucleophilic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane involves its interaction with various molecular targets and pathways. The compound’s trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and proteins. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane can be compared with other similar compounds, such as:
Bis(2,2,2-trifluoroethoxy)methane: Similar in structure but contains two trifluoroethoxy groups instead of one.
2,2,2-Trifluoroethanol: Contains only the trifluoroethoxy group without the ethoxy group.
Ethylene glycol: Contains two ethoxy groups without the trifluoroethoxy group.
The uniqueness of this compound lies in its combination of both trifluoroethoxy and ethoxy groups, providing a balance of chemical reactivity and solubility that is not found in the other compounds.
Properties
Molecular Formula |
C6H11F3O2 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H11F3O2/c1-2-10-3-4-11-5-6(7,8)9/h2-5H2,1H3 |
InChI Key |
IJGQAWNPGQNIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


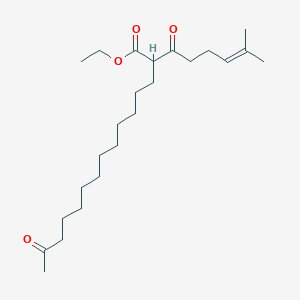
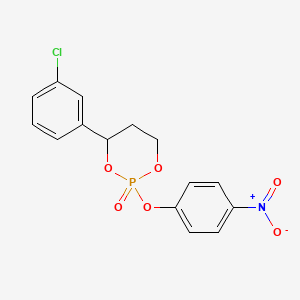
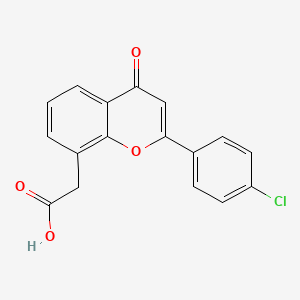
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
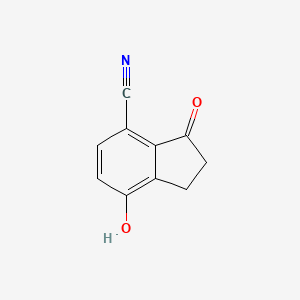

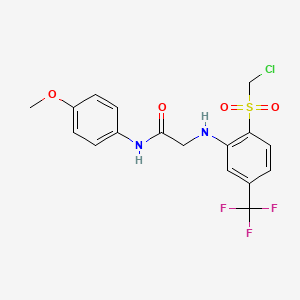
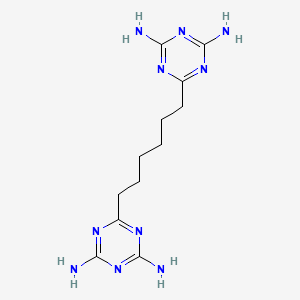
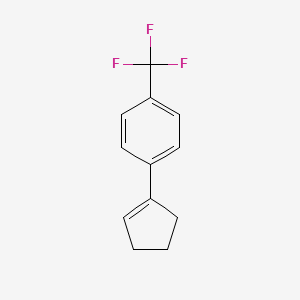
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
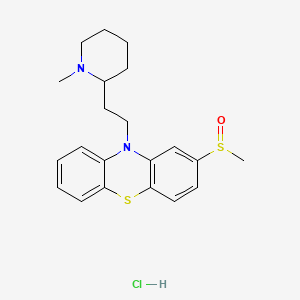
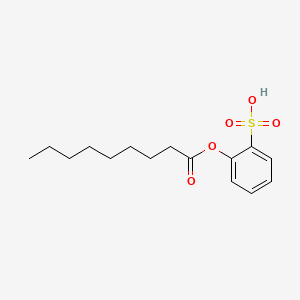
![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)
